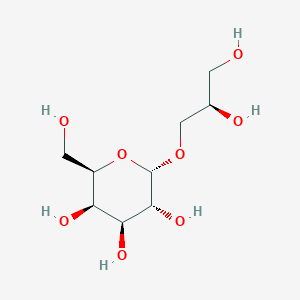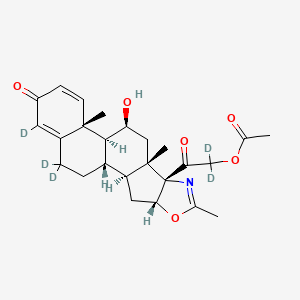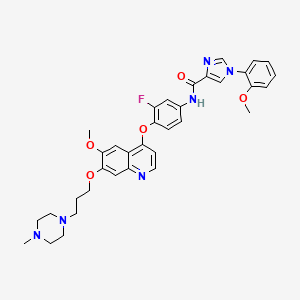
c-met-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-met-IN-1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). This compound has shown significant antitumor activity and is primarily used in cancer research. The c-Met receptor plays a crucial role in various cellular processes, including proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met is associated with tumor growth and metastasis, making it an important target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of c-met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
c-met-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
c-met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and invasion.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit aberrant c-Met activation.
Industry: Utilized in the development of diagnostic assays and imaging probes for cancer detection.
Wirkmechanismus
c-met-IN-1 exerts its effects by binding to the c-Met receptor and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, survival, and migration. The molecular targets of this compound include the ATP-binding site of the c-Met receptor, which is essential for its kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to c-met-IN-1 include:
Cabozantinib: Another c-Met inhibitor with antitumor activity.
Crizotinib: A c-Met and ALK inhibitor used in the treatment of non-small cell lung cancer.
PHA-665752: A selective c-Met inhibitor with high potency.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a c-Met inhibitor. It exhibits remarkable cytotoxicity against various cancer cell lines, making it a valuable tool for cancer research. Additionally, its ability to selectively target the c-Met receptor with minimal off-target effects distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C35H37FN6O5 |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-1-(2-methoxyphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C35H37FN6O5/c1-40-14-16-41(17-15-40)13-6-18-46-34-21-27-25(20-33(34)45-3)30(11-12-37-27)47-31-10-9-24(19-26(31)36)39-35(43)28-22-42(23-38-28)29-7-4-5-8-32(29)44-2/h4-5,7-12,19-23H,6,13-18H2,1-3H3,(H,39,43) |
InChI-Schlüssel |
SJSWLZFLXRBNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NC(=O)C5=CN(C=N5)C6=CC=CC=C6OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


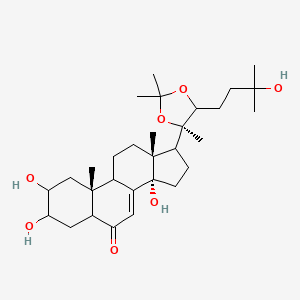

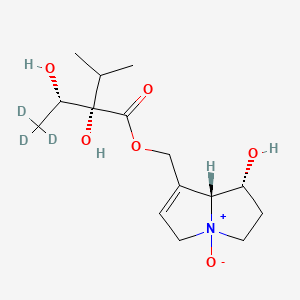
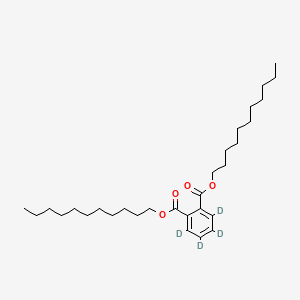




![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)

